Cas no 1904-24-1 (5-ethyl-1H-pyrazol-3-amine)
5-ethyl-1H-pyrazol-3-amine Chemical and Physical Properties
Names and Identifiers
-
- 3-Ethyl-1H-pyrazol-5-amine
- 5-ETHYL-2H-PYRAZOL-3-YLAMINE
- 3-Amino-5-ethyl-1H-pyrazole
- 3-Amino-5-ethyl-2H-pyrazole
- 3-Amino-5-ethylpyrazole
- 5-Amino-3-ethyl-1H-pyrazole
- 5-ethyl-1H-pyrazol-3-amine
- H50782
- 5-ethyl-3-aMino-1H-pyrazole
- 1H-Pyrazol-3-amine, 5-ethyl-
- 3-Ethyl-1H-pyrazol-5-amine hydrochloride
- 5-amino-3-ethylpyrazole
- ethyl-5-aminopyrazole
- 5-ethyl-2H-pyrazol-3-amine
- 1H-Pyrazol-5-amine, 3-ethyl-
- AXDGPQLEVYSXNL-UHFFFAOYSA-N
- BCP27324
- BBL1
- EN300-55759
- 133284-57-8
- PB34258
- 5-Amino-3-ethyl-1H-pyrazole, AldrichCPR
- MFCD02255832
- 3-Amino-5-ethyl-1H-pyrazole, 97%
- AM20090110
- MFCD08060982
- 1904-24-1
- W-206403
- AKOS005202678
- AKOS022358022
- CS-W016620
- SY008703
- Z360168062
- FT-0756301
- CHEBI:194587
- SCHEMBL174227
- FT-0646795
- GS-4088
- DTXSID00621279
- BBL100750
- STL554544
- DB-006944
- DA-23652
- 1429171-58-3
-
- MDL: MFCD02255832
- Inchi: 1S/C5H9N3/c1-2-4-3-5(6)8-7-4/h3H,2H2,1H3,(H3,6,7,8)
- InChI Key: AXDGPQLEVYSXNL-UHFFFAOYSA-N
- SMILES: N1C(=CC(N)=N1)CC
Computed Properties
- Exact Mass: 111.08000
- Monoisotopic Mass: 111.08
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 8
- Rotatable Bond Count: 1
- Complexity: 74.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 0.7
- Topological Polar Surface Area: 54.7
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Liquid
- Density: 1.126 g/mL at 25 °C
- Boiling Point: 313.758°C at 760 mmHg
- Flash Point: Degrees Fahrenheit:>230°F
Degrees Celsius:>110°C - Refractive Index: n20/D 1.542
- PSA: 54.70000
- LogP: 1.13550
5-ethyl-1H-pyrazol-3-amine Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S23; S26; S36/37/39
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Keep in dark place,Sealed in dry,2-8°C
- Risk Phrases:R22; R36/37/38
5-ethyl-1H-pyrazol-3-amine Customs Data
- HS CODE:2933199090
- Customs Data:
China Customs Code:
2933199090Overview:
2933199090. Other structurally non fused pyrazole ring compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933199090. other compounds containing an unfused pyrazole ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-ethyl-1H-pyrazol-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 077556-250mg |
3-Ethyl-1H-pyrazol-5-amine |
1904-24-1 | 95% | 250mg |
£21.00 | 2022-03-01 | |
| Fluorochem | 077556-10g |
3-Ethyl-1H-pyrazol-5-amine |
1904-24-1 | 95% | 10g |
£186.00 | 2022-03-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031174-1g |
5-ethyl-1H-pyrazol-3-amine |
1904-24-1 | 97% | 1g |
¥88 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031174-250mg |
5-ethyl-1H-pyrazol-3-amine |
1904-24-1 | 97% | 250mg |
¥33 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R031174-5g |
5-ethyl-1H-pyrazol-3-amine |
1904-24-1 | 97% | 5g |
¥274 | 2024-05-25 | |
| TRC | E926535-50mg |
3-Ethyl-1H-pyrazol-5-amine |
1904-24-1 | 50mg |
$ 50.00 | 2022-06-05 | ||
| TRC | E926535-100mg |
3-Ethyl-1H-pyrazol-5-amine |
1904-24-1 | 100mg |
$ 65.00 | 2022-06-05 | ||
| TRC | E926535-500mg |
3-Ethyl-1H-pyrazol-5-amine |
1904-24-1 | 500mg |
$ 80.00 | 2022-06-05 | ||
| Chemenu | CM110904-1g |
5-ethyl-1H-pyrazol-3-amine |
1904-24-1 | 95+% | 1g |
$71 | 2021-08-06 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 68R0143-5g |
5-Ethyl-2H-pyrazol-3-ylamine |
1904-24-1 | 96% | 5g |
831.08CNY | 2021-05-08 |
5-ethyl-1H-pyrazol-3-amine Suppliers
5-ethyl-1H-pyrazol-3-amine Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
Additional information on 5-ethyl-1H-pyrazol-3-amine
Introduction to 5-ethyl-1H-pyrazol-3-amine (CAS No. 1904-24-1)
5-ethyl-1H-pyrazol-3-amine, with the chemical formula C₅H₈N₄, is a heterocyclic organic compound belonging to the pyrazole class. This compound has garnered significant attention in the field of pharmaceutical research due to its versatile structural framework and potential biological activities. The presence of both an ethyl group and an amine substituent on the pyrazole ring imparts unique reactivity and functionality, making it a valuable scaffold for drug discovery and development.
The CAS number 1904-24-1 uniquely identifies this compound in scientific literature and databases, ensuring precise referencing and differentiation from other isomers or analogs. Pyrazole derivatives are well-documented for their role in various therapeutic applications, including antiviral, anti-inflammatory, and anticancer agents. The amine functionality in 5-ethyl-1H-pyrazol-3-amine particularly facilitates further chemical modifications, enabling the synthesis of more complex molecules with tailored pharmacological properties.
Recent advancements in medicinal chemistry have highlighted the importance of pyrazole-based compounds in addressing unmet medical needs. Studies have demonstrated that modifications at the 3-position of the pyrazole ring can significantly influence binding affinity and metabolic stability. The ethyl group at the 5-position further contributes to the molecule's solubility and bioavailability, critical factors in drug formulation.
In the context of contemporary drug design, 5-ethyl-1H-pyrazol-3-amine has been explored as a precursor in the development of novel therapeutics. Its structural motif is found in several approved drugs, underscoring its relevance in clinical applications. Researchers have leveraged its scaffold to create inhibitors targeting enzymes involved in metabolic pathways linked to diseases such as diabetes and cancer. The compound's ability to act as a kinase modulator has been particularly intriguing, with preliminary studies suggesting its potential in disrupting aberrant signaling cascades.
The synthesis of 5-ethyl-1H-pyrazol-3-amine typically involves multi-step organic reactions, often starting from readily available precursors like ethyl acetoacetate or ethyl propiolate. The introduction of the amine group is commonly achieved through reductive amination or nucleophilic substitution reactions. Advances in catalytic methods have improved yield and purity, making large-scale production more feasible for research and industrial purposes.
From a computational chemistry perspective, molecular modeling studies on 5-ethyl-1H-pyrazol-3-amine have provided insights into its interactions with biological targets. Docking simulations have revealed that this compound can bind effectively to proteins involved in inflammation and cell proliferation. These findings align with experimental observations where pyrazole derivatives exhibit significant pharmacological effects. The integration of machine learning algorithms has further accelerated the identification of promising analogs by predicting binding affinities with high accuracy.
The pharmacokinetic profile of 5-ethyl-1H-pyrazol-3-amine is another area of active investigation. Preclinical studies indicate that it exhibits moderate oral bioavailability and reasonable tissue distribution, suggesting its suitability for systemic therapy. However, challenges such as rapid metabolism may necessitate optimization strategies like prodrug design or covalent modification to enhance stability and prolong circulation time.
In conclusion, 5-ethyl-1H-pyrazol-3-amine (CAS No. 1904-24-1) represents a compelling candidate for further development in pharmaceutical applications. Its unique structural features, combined with emerging research findings, position it as a key intermediate in the quest for novel treatments. As synthetic methodologies and computational tools continue to evolve, opportunities for exploring its full potential are likely to expand, contributing to advancements across multiple therapeutic domains.
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